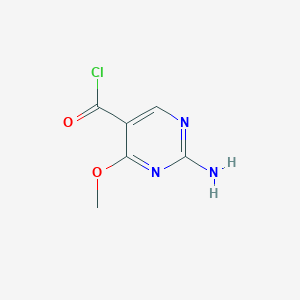

2-Amino-4-methoxypyrimidine-5-carbonyl chloride

Description

Properties

CAS No. |

773798-35-9 |

|---|---|

Molecular Formula |

C6H6ClN3O2 |

Molecular Weight |

187.58 g/mol |

IUPAC Name |

2-amino-4-methoxypyrimidine-5-carbonyl chloride |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-5-3(4(7)11)2-9-6(8)10-5/h2H,1H3,(H2,8,9,10) |

InChI Key |

XJZGAWUKXHAQNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)Cl)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation generally follows a two-step approach:

Step 1: Synthesis of 2-Amino-4-methoxypyrimidine-5-carboxylic Acid/Ester

- The pyrimidine ring is constructed via condensation reactions involving O-methylisourea salts and alkyl alkoxymethylenemalonates in aqueous alkaline media.

- This condensation yields 5-alkoxycarbonyl-4-hydroxy-2-methoxypyrimidine intermediates, which upon acidification precipitate as the free acid or ester forms.

- Purification is achieved by recrystallization from solvents such as isopropanol, yielding high purity intermediates with yields around 77-80%.

| Parameter | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Condensation medium | Aqueous, pH controlled (alkaline then pH ~5) | ~77-80 | Stirring at room temperature |

| Precipitation | Acidification with acetic acid | - | Precipitate dissolves and is filtered |

| Purification | Recrystallization from isopropanol | - | Melting point ~146°C |

Step 2: Conversion to 2-Amino-4-methoxypyrimidine-5-carbonyl Chloride

- The acid or ester intermediate is suspended in a polar aprotic solvent such as dimethylformamide (DMF).

- Thionyl chloride (SOCl₂) is added at room temperature, converting the hydroxy or ester group at position 5 into the acid chloride.

- The reaction proceeds with stirring for about 30 minutes at ambient temperature.

- The product is isolated by quenching into ice water, followed by organic solvent extraction (e.g., benzene or chloroform), washing, drying, and concentration under reduced pressure.

- Final purification can be achieved by vacuum distillation to obtain the acid chloride as a pure oil or solid.

| Parameter | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | - | Suspension of intermediate |

| Chlorinating agent | Thionyl chloride (SOCl₂) | - | Added slowly, reaction at room temp |

| Reaction time | 30 minutes | - | Ambient temperature |

| Work-up | Quench in ice-water, extraction with benzene/chloroform | 94 | Washing with sodium bicarbonate and water |

| Purification | Vacuum distillation | - | Boiling point under reduced pressure |

Detailed Reaction Scheme

Condensation and formation of 5-alkoxycarbonyl-4-hydroxy-2-methoxypyrimidine

$$

\text{O-methylisourea salt} + \text{alkyl alkoxymethylenemalonate} \xrightarrow[\text{alkaline}]{\text{aqueous}} \text{5-alkoxycarbonyl-4-hydroxy-2-methoxypyrimidine salt}

$$Acidification to liberate free acid/ester

$$

\text{Salt} + \text{Acetic acid} \rightarrow \text{5-alkoxycarbonyl-4-hydroxy-2-methoxypyrimidine}

$$Chlorination to acid chloride

$$

\text{5-alkoxycarbonyl-4-hydroxy-2-methoxypyrimidine} + \text{SOCl}_2 \rightarrow \text{2-amino-4-methoxypyrimidine-5-carbonyl chloride}

$$

Research Findings and Optimization Notes

- Temperature Control: Maintaining reaction temperatures between 15-30°C during chlorination and acidification steps is critical to minimize side reactions and degradation.

- Solvent Choice: DMF is preferred for chlorination due to its ability to dissolve pyrimidine intermediates and facilitate smooth conversion.

- Purification: Use of diatomaceous earth filtration and drying agents like MgSO₄ during extraction improves purity.

- Yield Optimization: Slow addition of thionyl chloride and controlled pH adjustment during precipitation steps improve overall yields (up to 94% for acid chloride).

- Environmental and Safety Considerations: Handling of thionyl chloride requires strict moisture control and ventilation due to release of HCl and SO₂ gases.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation | O-methylisourea salt + alkyl alkoxymethylenemalonate | Water (aqueous) | 20-30 | ~3 hours | ~77-80 | Stirring, pH adjusted to 5 |

| Acidification | Acetic acid | Water | 15-25 | 30 min | - | Precipitate formation |

| Chlorination | Thionyl chloride (SOCl₂) | Dimethylformamide | 20-25 | 30 min | ~94 | Stirring, slow addition |

| Work-up & Purification | Extraction (benzene/chloroform), drying, distillation | Organic solvents | Ambient | Variable | - | Vacuum distillation final step |

Additional Considerations

- Alternative methods for preparing related pyrimidine derivatives involve catalytic methylation using dimethyl carbonate and sodium methoxide, but these are more relevant to methoxypyrimidines without acid chloride functionality.

- The described chlorination method using thionyl chloride remains the gold standard for preparing acid chlorides from pyrimidine carboxylic acid derivatives due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxypyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can be hydrolyzed to form 2-Amino-4-methoxypyrimidine-5-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with other heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, chloroform, ethanol.

Catalysts: Base catalysts such as triethylamine or pyridine.

Major Products

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Scientific Research Applications

2-Amino-4-methoxypyrimidine-5-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxypyrimidine-5-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact mechanism involves the formation of covalent bonds with target molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares 2-amino-4-methoxypyrimidine-5-carbonyl chloride with key analogs:

Key Research Findings

- Electronic Effects : Methoxy groups (electron-donating) at position 4 stabilize the pyrimidine ring via resonance, while chloro substituents (electron-withdrawing) enhance electrophilicity at adjacent positions. This difference impacts regioselectivity in further substitutions .

- Solubility and Stability: Hydrochloride salts (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) improve water solubility for drug formulations, whereas carbonyl chlorides require anhydrous conditions due to hydrolysis sensitivity .

Biological Activity

2-Amino-4-methoxypyrimidine-5-carbonyl chloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of heterocyclic compounds that are integral to various biochemical processes and therapeutic applications. This article examines the biological activity of 2-amino-4-methoxypyrimidine-5-carbonyl chloride, highlighting its mechanisms of action, biological implications, and relevant research findings.

The chemical structure and properties of 2-amino-4-methoxypyrimidine-5-carbonyl chloride can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 59793-47-4 |

| Molecular Formula | C6H7ClN2O2 |

| Molecular Weight | 176.58 g/mol |

| IUPAC Name | 2-amino-4-methoxypyrimidine-5-carbonyl chloride |

| Canonical SMILES | CCOC(=O)C1=NC(=N1)N=C(C)Cl |

The biological activity of 2-amino-4-methoxypyrimidine-5-carbonyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis and cellular proliferation.

- Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme critical in purine metabolism, which could have implications for conditions like gout and hyperuricemia .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidines, including this compound, exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus .

Antimicrobial Properties

Research has demonstrated that 2-amino-4-methoxypyrimidine-5-carbonyl chloride possesses significant antimicrobial activity. It has been tested against several pathogens, with varying degrees of effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Antiproliferative Effects

In vitro studies have indicated that this compound can exhibit antiproliferative effects on cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing IC50 values suggesting cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| PC-3 | 20.5 |

These findings highlight the potential of 2-amino-4-methoxypyrimidine-5-carbonyl chloride as an anticancer agent.

Case Studies

Several case studies have explored the biological effects of pyrimidine derivatives similar to 2-amino-4-methoxypyrimidine-5-carbonyl chloride:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cells, revealing that modifications at the 5-position significantly enhanced their activity against breast and prostate cancer cells .

- Antimicrobial Screening : Another study screened a library of pyrimidines for antimicrobial properties, identifying several compounds with activity against Staphylococcus aureus, emphasizing the importance of structural variations in enhancing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.